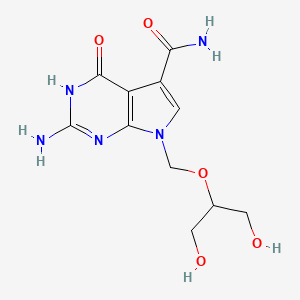![molecular formula C21H13F2N3O2 B12904369 3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-67-9](/img/structure/B12904369.png)
3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide: DFB , is a synthetic organic compound. Its chemical structure consists of a benzamide core with a pyrrolopyridine moiety and a difluorobenzoyl substituent. Let’s explore its properties and applications.
Preparation Methods
a. Synthetic Routes: DFB can be synthesized through several routes. One common method involves the reaction of thiourea with acetone and 3,5-difluorobenzoyl bromide . This process yields the primary ligand, which serves as a building block for further complexation.
b. Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as chloroform or dimethyl sulfoxide (DMSO) . The reaction proceeds through nucleophilic substitution and cyclization steps.
c. Industrial Production: While DFB is not produced on an industrial scale, its derivatives and related compounds find applications in various fields.
Chemical Reactions Analysis
DFB and its derivatives undergo diverse chemical reactions:
Oxidation: DFB can be oxidized to form various intermediates.
Reduction: Reduction of DFB leads to reduced forms with altered properties.
Substitution: Substituting functional groups on the benzamide or pyrrolopyridine ring modifies its reactivity.
Common Reagents: Reagents like , , and are often employed.
Major Products: These reactions yield derivatives with distinct properties, such as improved thermal stability and altered emission spectra.
Scientific Research Applications
DFB and its derivatives have significant applications:
Chemistry: Used as fluorescent probes and ligands in coordination chemistry.
Biology: Investigated for their interactions with biomolecules, including proteins and nucleic acids.
Medicine: Potential as anticancer agents due to their ability to target specific cellular pathways.
Industry: Employed in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The precise mechanism by which DFB exerts its effects depends on the specific derivative and its molecular targets. It may involve interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
DFB’s uniqueness lies in its difluorobenzoyl group, which enhances its properties. Similar compounds include 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid , N-{3-[(3,5-difluorophenyl)methoxy]-2-pyridinyl}-4-pentylbenzenesulfonamide , and 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine .
Properties
CAS No. |
858118-67-9 |
|---|---|
Molecular Formula |
C21H13F2N3O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-[3-(2,5-difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H13F2N3O2/c22-13-4-5-17(23)15(9-13)19(27)16-10-26-21-18(16)14(6-7-25-21)11-2-1-3-12(8-11)20(24)28/h1-10H,(H2,24,28)(H,25,26) |
InChI Key |
HZYZFMYAQKAGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



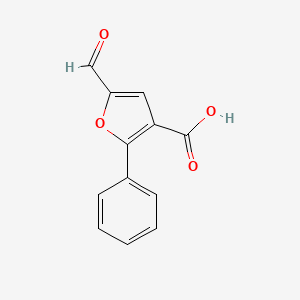
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
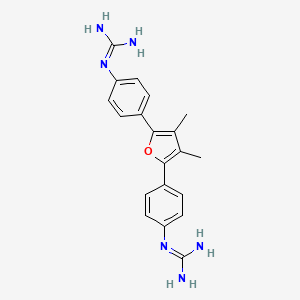

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

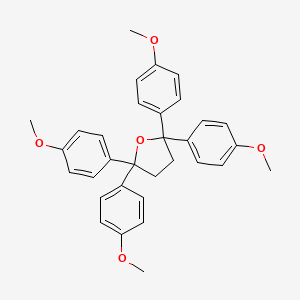
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
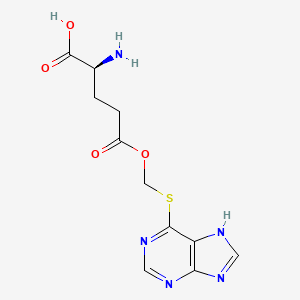
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
